2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate

CAS No.: 1467290-37-4

Cat. No.: VC2705368

Molecular Formula: C7H10F3NO2

Molecular Weight: 197.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1467290-37-4 |

|---|---|

| Molecular Formula | C7H10F3NO2 |

| Molecular Weight | 197.15 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate |

| Standard InChI | InChI=1S/C7H10F3NO2/c8-7(9,10)4-13-6(12)11-3-5-1-2-5/h5H,1-4H2,(H,11,12) |

| Standard InChI Key | XCHLBUONNDBCOH-UHFFFAOYSA-N |

| SMILES | C1CC1CNC(=O)OCC(F)(F)F |

| Canonical SMILES | C1CC1CNC(=O)OCC(F)(F)F |

Introduction

Chemical Structure and Properties

Structural Characteristics

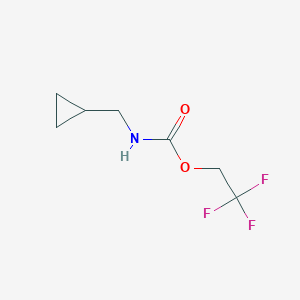

2,2,2-Trifluoroethyl N-(cyclopropylmethyl)carbamate is an organic compound with the molecular formula C7H10F3NO2 and a molecular weight of 197.16 g/mol . Its chemical structure features three distinct components: a 2,2,2-trifluoroethyl group, a carbamate linkage, and a cyclopropylmethyl group. The SMILES notation for this compound is O=C(OCC(F)(F)F)NCC1CC1, which represents its connectivity .

The compound belongs to the broader family of carbamates, characterized by the -NHCOO- functional group. The nitrogen atom of the carbamate group is bonded to a cyclopropylmethyl group, while the carboxyl oxygen is connected to a 2,2,2-trifluoroethyl group. The presence of three fluorine atoms in the trifluoroethyl moiety significantly influences the compound's physicochemical properties and potential applications.

Physical Properties

Based on the available data and structural characteristics, the physical properties of 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate can be summarized as follows:

The presence of the trifluoromethyl group typically enhances lipophilicity compared to non-fluorinated analogues, which can impact the compound's behavior in biological systems and its partition coefficient (logP). The cyclopropyl ring contributes additional structural rigidity and unique spatial characteristics.

Synthesis and Preparation

Purification and Characterization

After synthesis, purification of 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate would typically involve extraction with organic solvents, as suggested by procedures for similar compounds: "The reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic phase were dried with anhydrous Na2SO4, filtered and concentrated under reduced pressure." Subsequent purification might employ column chromatography or recrystallization depending on the purity requirements.

Characterization would likely involve nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound.

Applications and Uses

Chemical Intermediates

2,2,2-Trifluoroethyl N-(cyclopropylmethyl)carbamate likely serves as a chemical intermediate or building block in the synthesis of more complex molecules. Its presence in chemical supplier catalogs (as evidenced by search result ) suggests its utility in research and development contexts, particularly in organic synthesis laboratories.

The carbamate functional group can serve as a protected form of an amine, which could be further elaborated in multi-step synthetic sequences. Additionally, the unique combination of a trifluoroethyl group and cyclopropylmethyl moiety provides distinctive structural features that might be desirable in certain molecular scaffolds.

Research Applications

As a relatively specialized fluorinated compound, 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate may find applications in fundamental research exploring structure-activity relationships, fluorine chemistry, and carbamate reactivity. The compound offers a platform for studying the effects of fluorination on chemical and biological properties, which continues to be an area of significant interest in medicinal chemistry and materials science.

Current Research and Developments

Synthetic Methodology

Advances in synthetic methodology for fluorinated compounds remain an active area of research. The development of more efficient and selective methods for introducing fluorinated groups and forming carbamate linkages could potentially impact the synthesis of compounds like 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate.

The patent literature, as suggested by search result , indicates ongoing interest in carbamate-substituted compounds with fluorinated components, particularly in the context of pharmaceutical development. This suggests that compounds structurally related to 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate continue to be relevant in current research efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume